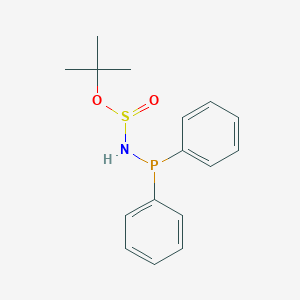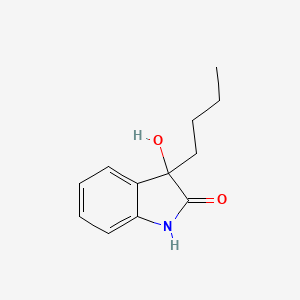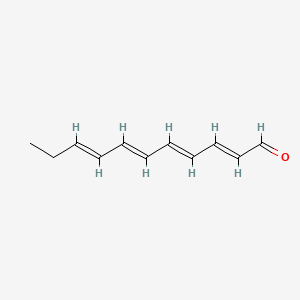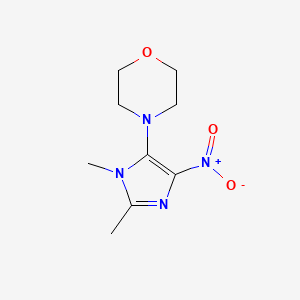
tert-Butyl (diphenylphosphanyl)sulfuramidoite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (diphenylphosphanyl)sulfuramidoite is an organophosphorus compound that features a tert-butyl group, diphenylphosphanyl group, and a sulfuramidoite moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (diphenylphosphanyl)sulfuramidoite typically involves the reaction of tert-butylphosphine with diphenylphosphanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (diphenylphosphanyl)sulfuramidoite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The tert-butyl and diphenylphosphanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products have various applications in catalysis and material science.
Scientific Research Applications
tert-Butyl (diphenylphosphanyl)sulfuramidoite has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of tert-Butyl (diphenylphosphanyl)sulfuramidoite involves its interaction with molecular targets through its phosphanyl and sulfuramidoite groups. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways. The compound’s ability to form stable complexes with metals also plays a crucial role in its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (diphenylphosphanyl)amine
- tert-Butyl (diphenylphosphanyl)oxide
- tert-Butyl (diphenylphosphanyl)thioether
Uniqueness
tert-Butyl (diphenylphosphanyl)sulfuramidoite is unique due to the presence of the sulfuramidoite moiety, which imparts distinct chemical and physical properties. This moiety enhances the compound’s reactivity and stability, making it suitable for various applications in catalysis and material science .
Properties
CAS No. |
108836-40-4 |
|---|---|
Molecular Formula |
C16H20NO2PS |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
[[(2-methylpropan-2-yl)oxysulfinylamino]-phenylphosphanyl]benzene |
InChI |
InChI=1S/C16H20NO2PS/c1-16(2,3)19-21(18)17-20(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3 |
InChI Key |
BIZBEICFYMGBIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OS(=O)NP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14319408.png)
![Pyridine, 2-[[(4-methylphenyl)methyl]thio]-](/img/structure/B14319413.png)
arsanium bromide](/img/structure/B14319428.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)

![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)

![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)
![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)

![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)
